molecular formula C13H18O3S B14675203 4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one CAS No. 33895-88-4

4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one

Katalognummer: B14675203
CAS-Nummer: 33895-88-4
Molekulargewicht: 254.35 g/mol
InChI-Schlüssel: VPQHNQXZPFLQMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one is an organic compound characterized by the presence of a sulfonyl group attached to a methylphenyl ring and a pentanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .

Eigenschaften

CAS-Nummer

33895-88-4

Molekularformel

C13H18O3S

Molekulargewicht

254.35 g/mol

IUPAC-Name

4-methyl-4-(4-methylphenyl)sulfonylpentan-2-one

InChI

InChI=1S/C13H18O3S/c1-10-5-7-12(8-6-10)17(15,16)13(3,4)9-11(2)14/h5-8H,9H2,1-4H3

InChI-Schlüssel

VPQHNQXZPFLQMI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)(C)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.